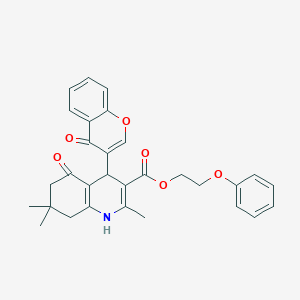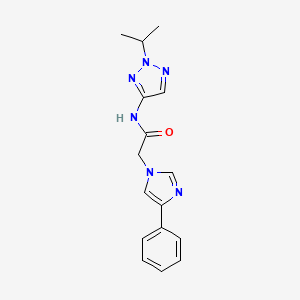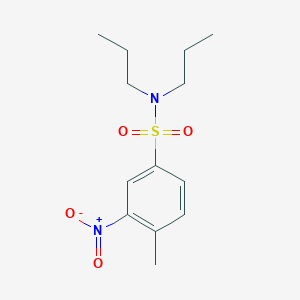![molecular formula C17H27Cl2NO2 B5196398 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5196398.png)
1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride is a chemical compound that belongs to the family of beta-blockers. It is a white crystalline powder that is soluble in water. This compound is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves its ability to block beta-adrenergic receptors. Beta-adrenergic receptors are found in various tissues, including the heart, lungs, and blood vessels. When activated, these receptors cause an increase in heart rate, blood pressure, and bronchodilation. By blocking these receptors, 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride reduces heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride include a decrease in heart rate, blood pressure, and cardiac output. It also causes a decrease in the release of renin from the kidneys, which leads to a decrease in the production of angiotensin II and aldosterone. This results in a decrease in blood volume and a reduction in peripheral vascular resistance. Additionally, this compound causes a decrease in the release of norepinephrine from sympathetic nerve terminals, which leads to a decrease in sympathetic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its well-established mechanism of action. This makes it easier to study its effects on various physiological and biochemical processes. Additionally, it has been extensively studied in animal models, making it an ideal compound for preclinical studies.
However, one of the limitations of using 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its potential for off-target effects. Beta-blockers have been shown to have effects on various other receptors, including alpha-adrenergic receptors and serotonin receptors. This can lead to unwanted side effects and can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride. One potential direction is the development of more selective beta-blockers that target specific subtypes of beta-adrenergic receptors. This could lead to more effective and targeted therapies for various cardiovascular diseases.
Another future direction is the study of the potential neuroprotective effects of beta-blockers. There is evidence to suggest that beta-blockers may have a protective effect on the brain, particularly in the context of ischemic stroke. Further research in this area could lead to the development of new therapies for stroke and other neurological disorders.
Conclusion:
In conclusion, 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride is a compound that has been extensively studied for its potential therapeutic uses. It is a beta-blocker that works by blocking beta-adrenergic receptors, leading to a decrease in heart rate, blood pressure, and sympathetic activity. While it has several advantages for use in lab experiments, it also has limitations due to its potential for off-target effects. There are several future directions for the study of this compound, including the development of more selective beta-blockers and the study of its potential neuroprotective effects.
Métodos De Síntesis
The synthesis of 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves the reaction of 1-(4-chlorobenzyl)oxy-3-(2,6-dimethyl-1-piperidinyl)-2-propanol with hydrochloric acid. The reaction takes place under controlled conditions of temperature and pressure. The resulting product is then purified by recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride is widely used in scientific research to study its potential therapeutic uses. It has been found to be effective in treating hypertension, angina, and arrhythmia. It is also being studied for its potential use in the treatment of heart failure and myocardial infarction.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2.ClH/c1-13-4-3-5-14(2)19(13)10-17(20)12-21-11-15-6-8-16(18)9-7-15;/h6-9,13-14,17,20H,3-5,10-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQOMKIZAIOTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COCC2=CC=C(C=C2)Cl)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5196317.png)

![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5196333.png)

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196344.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5196351.png)


![N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide](/img/structure/B5196382.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-bromophenyl)benzamide](/img/structure/B5196394.png)

![1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5196401.png)
